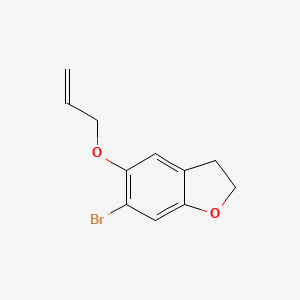
Benzofuran, 6-bromo-2,3-dihydro-5-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran, 6-bromo-2,3-dihydro-5-(2-propenyloxy)- is a derivative of benzofuran, a heterocyclic organic compound. Benzofuran and its derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, agrochemicals, and material sciences . The unique structural features of benzofuran derivatives, including the presence of a bromine atom and a propenyloxy group, contribute to their diverse applications and potential as therapeutic agents.
Preparation Methods
The synthesis of Benzofuran, 6-bromo-2,3-dihydro-5-(2-propenyloxy)- typically involves several steps, including the formation of the benzofuran ring and subsequent functionalization. One common method for synthesizing benzofuran derivatives is through the cyclization of substituted phenols via O-arylation reactions . Industrial production methods may involve the use of substituted biphenyls or other precursors, followed by cyclization and functionalization steps to introduce the bromine and propenyloxy groups .
Chemical Reactions Analysis
Benzofuran, 6-bromo-2,3-dihydro-5-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzofuran, 6-bromo-2,3-dihydro-5-(2-propenyloxy)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Benzofuran, 6-bromo-2,3-dihydro-5-(2-propenyloxy)- involves its interaction with molecular targets and pathways in biological systems. The compound may act by modulating the activity of enzymes, receptors, or other proteins involved in cellular processes . For example, benzofuran derivatives have been shown to inhibit certain enzymes or interfere with signal transduction pathways, leading to their therapeutic effects .
Comparison with Similar Compounds
Benzofuran, 6-bromo-2,3-dihydro-5-(2-propenyloxy)- can be compared with other similar compounds, such as:
5-Bromo-2,3-dihydrobenzofuran: Lacks the propenyloxy group, which may affect its biological activity and chemical reactivity.
6-(2-Aminopropyl)benzofuran: Contains an amino group instead of a propenyloxy group, leading to different pharmacological properties.
2,3-Dihydrobenzofuran: The parent compound without any substituents, serving as a basic structural unit for various derivatives
Properties
CAS No. |
184473-62-9 |
|---|---|
Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
6-bromo-5-prop-2-enoxy-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C11H11BrO2/c1-2-4-13-11-6-8-3-5-14-10(8)7-9(11)12/h2,6-7H,1,3-5H2 |
InChI Key |
PMDIKUHEIFOOAV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C2C(=C1)CCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















